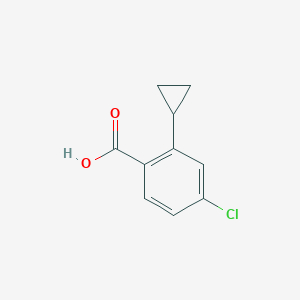
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group at the 5-position and a propyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole typically involves the reaction of 1-propyl-1H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. Continuous flow processing offers advantages such as improved reaction control, higher yields, and scalability. The use of microreactors with precise temperature and flow rate control can enhance the efficiency of the chloromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the triazole ring.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized triazole derivatives, and reduced triazole derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and as an intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Triazole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound is studied for its potential use in drug development.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of mixed disulfides and inhibition of enzyme activity.
Pathways Involved: The inhibition of thiol-containing enzymes disrupts essential cellular processes, resulting in antimicrobial and antifungal effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(chloromethyl)-2-methoxy-benzaldehyde
- 5-(chloromethyl)furfural
- 5-(chloromethyl)-2-methyl-1,2-thiazol-3-one
Uniqueness
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike other chloromethyl derivatives, this compound combines the reactivity of the chloromethyl group with the stability and versatility of the triazole ring, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-10-6(4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NIUVMKCJDJHIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)

![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


